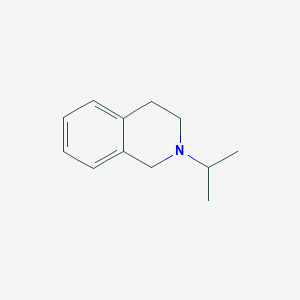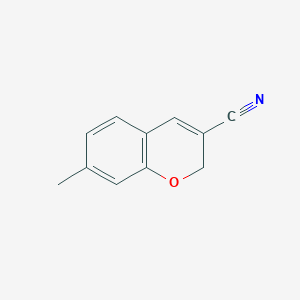
7-methyl-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2H-chromene-3-carbonitrile is a compound belonging to the chromene family, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely used in pharmaceuticals, materials science, and organic synthesis . The compound’s structure includes a chromene ring with a methyl group at the 7th position and a nitrile group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2H-chromene-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication . This method is considered green and efficient, yielding high purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar starting materials and conditions. The use of catalysts such as lipase in ionic liquids has been explored to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted chromenes, depending on the reaction conditions and reagents used .
Scientific Research Applications
7-Methyl-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-methyl-2H-chromene-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. The chromene ring can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carbonitrile: Lacks the methyl group at the 7th position.
4H-chromene-3-carbonitrile: Differs in the position of the double bond in the chromene ring.
7-Methyl-4H-chromene-3-carbonitrile: Similar structure but with a different position of the double bond.
Uniqueness
7-Methyl-2H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 7th position and the nitrile group at the 3rd position provides distinct properties compared to other chromene derivatives .
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
7-methyl-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C11H9NO/c1-8-2-3-10-5-9(6-12)7-13-11(10)4-8/h2-5H,7H2,1H3 |
InChI Key |
WPYUARFCSMBOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(CO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


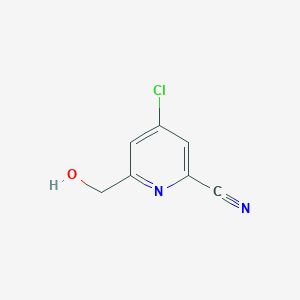
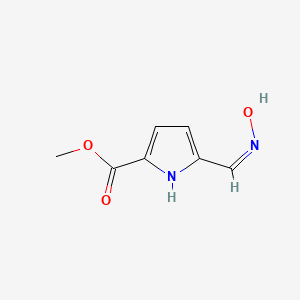
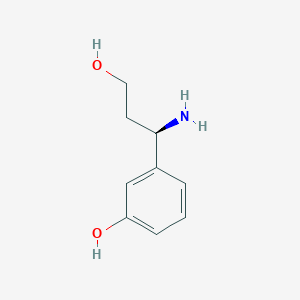
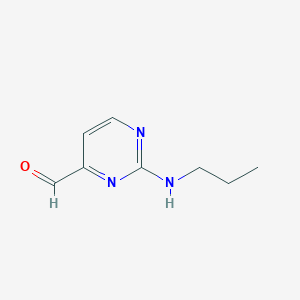
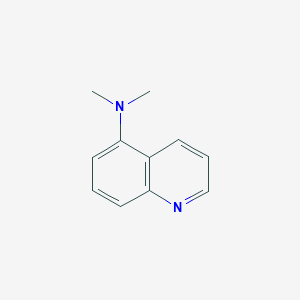
![1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B11916175.png)


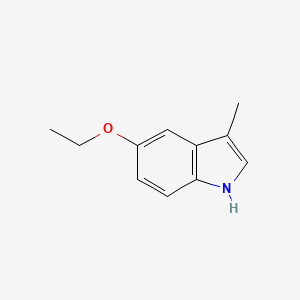


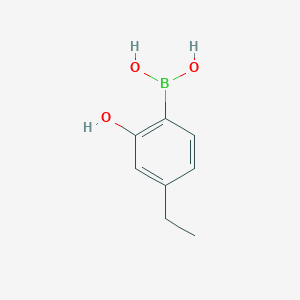
![4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine](/img/structure/B11916220.png)
